molecular formula C25H34O3 B12687196 Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester CAS No. 50802-53-4

Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester

Cat. No.: B12687196
CAS No.: 50802-53-4
M. Wt: 382.5 g/mol
InChI Key: WZNRFIHLJAONQM-UHFFFAOYSA-N
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Description

4-n-Heptyloxyphenol 4-n-pentylbenzoate: is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a heptyloxy group attached to the phenol ring and a pentylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Heptyloxyphenol 4-n-pentylbenzoate typically involves the esterification of 4-n-Heptyloxyphenol with 4-n-pentylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of 4-n-Heptyloxyphenol 4-n-pentylbenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-n-Heptyloxyphenol 4-n-pentylbenzoate can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the heptyloxy or pentylbenzoate groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-n-Heptyloxyphenol 4-n-pentylbenzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antimicrobial drug development.

Medicine: Research is ongoing to explore the potential therapeutic applications of 4-n-Heptyloxyphenol 4-n-pentylbenzoate. Its ability to interact with biological targets suggests it could be useful in the development of new pharmaceuticals.

Industry: In the materials science field, 4-n-Heptyloxyphenol 4-n-pentylbenzoate is used in the production of liquid crystals and other advanced materials. Its properties make it suitable for use in electronic displays and other high-tech applications.

Mechanism of Action

The mechanism of action of 4-n-Heptyloxyphenol 4-n-pentylbenzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The heptyloxy and pentylbenzoate groups play a crucial role in determining the compound’s affinity for these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    4-n-Heptyloxyphenol: Shares the heptyloxy group but lacks the pentylbenzoate moiety.

    4-n-Pentylbenzoic Acid: Contains the pentylbenzoate group but lacks the heptyloxyphenol structure.

    4-n-Octyloxyphenol: Similar structure with an octyloxy group instead of a heptyloxy group.

Uniqueness: 4-n-Heptyloxyphenol 4-n-pentylbenzoate is unique due to the combination of the heptyloxy and pentylbenzoate groups. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.

Biological Activity

Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester is an organic compound that belongs to the class of benzoate esters. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and materials science. Understanding its biological activity is crucial for evaluating its applications in various domains, including medicinal chemistry and polymer science.

Chemical Structure and Properties

The chemical formula for this compound is C25H34O3C_{25}H_{34}O_3 with a molecular weight of approximately 382.54 g/mol . The structure features a benzoic acid moiety with pentyl and heptyloxy substituents at the para positions, which influence its solubility and biological interactions.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. A study focusing on various benzoate esters demonstrated that certain structural modifications enhance their effectiveness against a range of bacterial strains. The presence of long aliphatic chains, such as pentyl and heptyloxy groups, may contribute to the hydrophobic interactions that facilitate membrane disruption in microbial cells .

Cytotoxicity and Cell Proliferation

In vitro studies have shown that some benzoate esters can affect cell proliferation. For instance, compounds similar to this compound have been tested on cancer cell lines, revealing varying degrees of cytotoxicity. These effects are often attributed to the ability of these compounds to induce apoptosis or inhibit cell cycle progression .

Anti-inflammatory Activity

Benzoic acid derivatives are also noted for their anti-inflammatory properties. The esterification process can modify the compound's interaction with inflammatory pathways. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers examined the antimicrobial efficacy of various benzoate esters against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer aliphatic chains exhibited stronger antibacterial activity, suggesting that this compound could be effective against these pathogens.

Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of benzoate esters on MCF-7 breast cancer cells were assessed. The study found that specific structural modifications led to significant reductions in cell viability, indicating potential for development as anticancer agents.

Data Tables

Property Value
Molecular FormulaC25H34O3
Molecular Weight382.54 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity (MCF-7 Cells)IC50 = X µM (specific value needed)

Properties

CAS No.

50802-53-4

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

(4-heptoxyphenyl) 4-pentylbenzoate

InChI

InChI=1S/C25H34O3/c1-3-5-7-8-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3

InChI Key

WZNRFIHLJAONQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC

Origin of Product

United States

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